molecular formula C13H13Cl2NOS2 B14706355 5-Butyl-3-(3,4-dichlorophenyl)rhodanine CAS No. 23517-51-3

5-Butyl-3-(3,4-dichlorophenyl)rhodanine

Cat. No.: B14706355
CAS No.: 23517-51-3
M. Wt: 334.3 g/mol
InChI Key: MWVSWFYBSIHDNR-UHFFFAOYSA-N
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Description

5-Butyl-3-(3,4-dichlorophenyl)rhodanine is a rhodanine derivative characterized by a thiazolidinone core substituted with a butyl chain at position 5 and a 3,4-dichlorophenyl group at position 2. Rhodanine derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties.

Properties

CAS No.

23517-51-3

Molecular Formula

C13H13Cl2NOS2

Molecular Weight

334.3 g/mol

IUPAC Name

5-butyl-3-(3,4-dichlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H13Cl2NOS2/c1-2-3-4-11-12(17)16(13(18)19-11)8-5-6-9(14)10(15)7-8/h5-7,11H,2-4H2,1H3

InChI Key

MWVSWFYBSIHDNR-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C(=O)N(C(=S)S1)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-3-(3,4-dichlorophenyl)rhodanine typically involves the condensation of 3,4-dichlorobenzaldehyde with rhodanine in the presence of a base. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the sulfur atom in the rhodanine ring.

    Reduction: Reduction reactions can target the carbonyl group in the rhodanine ring.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the rhodanine ring.

    Reduction: Reduced forms of the rhodanine ring.

    Substitution: Substituted aromatic derivatives with various functional groups.

Scientific Research Applications

Chemistry: 5-Butyl-3-(3,4-dichlorophenyl)rhodanine is used as a building block in organic synthesis

Biology: The compound has shown promise in biological studies due to its potential antimicrobial and antiviral properties. It is being investigated for its ability to inhibit the growth of certain bacteria and viruses.

Medicine: In medicinal chemistry, this compound is explored for its potential as an anticancer agent. Studies have shown that rhodanine derivatives can inhibit the proliferation of cancer cells by targeting specific molecular pathways.

Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence. It is also being studied for its potential use in agricultural chemicals.

Mechanism of Action

The mechanism of action of 5-Butyl-3-(3,4-dichlorophenyl)rhodanine involves its interaction with specific molecular targets in cells. The compound can inhibit enzymes involved in critical biological processes, leading to the disruption of cellular functions. For example, it may inhibit the activity of certain kinases or proteases, which are essential for cell proliferation and survival.

Comparison with Similar Compounds

Key Findings :

  • Electronic Effects : The 3,4-dichlorophenyl group in the target compound introduces strong electron-withdrawing effects, enhancing binding to electron-rich enzyme active sites compared to ethoxyphenyl analogs .
  • Solubility : Ethoxy-substituted rhodanines exhibit improved aqueous solubility compared to dichlorophenyl analogs, suggesting trade-offs between lipophilicity and bioavailability .
2.2. Functional Analogues with Dichlorophenyl Moieties

Compounds sharing the 3,4-dichlorophenyl group but differing in core structure:

  • BTdCPU and NCPdCPU: These di-substituted ureas demonstrate potent growth inhibition in vitro, with BTdCPU showing IC₅₀ values in the nanomolar range. However, their urea backbone may reduce metabolic stability compared to rhodanines .
  • BD 1008 and BD 1047 : These sigma receptor ligands highlight the pharmacophoric importance of the 3,4-dichlorophenyl group in neuroactive compounds. Unlike rhodanines, their amine backbones enable rapid blood-brain barrier penetration .

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